molecular formula C9H13NO2 B1502643 (2-Amino-5-ethoxyphenyl)methanol CAS No. 647843-26-3

(2-Amino-5-ethoxyphenyl)methanol

Cat. No. B1502643
CAS RN: 647843-26-3
M. Wt: 167.2 g/mol
InChI Key: NFEMNXFVKQCFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-5-ethoxyphenyl)methanol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-5-ethoxyphenyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-5-ethoxyphenyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

647843-26-3

Product Name

(2-Amino-5-ethoxyphenyl)methanol

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

(2-amino-5-ethoxyphenyl)methanol

InChI

InChI=1S/C9H13NO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-5,11H,2,6,10H2,1H3

InChI Key

NFEMNXFVKQCFHJ-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)N)CO

Canonical SMILES

CCOC1=CC(=C(C=C1)N)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of (5-ethoxy-2-nitro-phenyl)-methanol (592 mg, 3.0 mmol) in absolute EtOH (20 mL) at rt was added 150 mg of Pd/C (Aldrich, 10 wt. % on active carbon), followed by slow addition of hydrazine hydrate (1.5 mL). The resulting reaction mixture was refluxed at 90° C. for 1 h. It was then cooled to rt, filtered through Celite, and then concentrated in vacuo to afford crude (2-amino-5-ethoxy-phenyl)-methanol as a pale yellow oil: MS (ESI) 168 (M+H)+.
Quantity
592 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (5-ethoxy-2-nitro-phenyl)-methane (592 mg, 3.0 mmol) in absolute EtOH (20 mL) at rt was added 150 mg of Pd/C (Aldrich, 10 wt. % on activated carbon), followed by slow addition of hydrazine hydrate (1.5 mL). The resulting reaction mixture was refluxed at 90° C. for 1h. It then cooled to rt, filtered through Celite, and then concentrated in vacuo to afford crude (2-amino-5-ethoxy-phenyl)-methanol as a pale yellow oil: MS (ESI) 168 (M+H)+.
Quantity
592 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.